4-allyl-5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-allyl-5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes an allyl group, a phenoxy group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-allyl-5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available precursors. The general synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Allyl Group: The allyl group is introduced via an allylation reaction, often using allyl halides in the presence of a base.
Attachment of the Phenoxy Group: The phenoxy group is attached through an etherification reaction, where a phenol derivative reacts with an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-allyl-5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines, thiols
Major Products Formed
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Alcohols, amines
Substitution Products: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-allyl-5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it valuable in biological studies.
Medicine: Research has indicated its potential use in developing new pharmaceuticals, particularly for its antimicrobial properties.
Mechanism of Action
The mechanism of action of 4-allyl-5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets microbial enzymes and proteins, disrupting their normal function and leading to antimicrobial effects.
Pathways Involved: It interferes with the synthesis of essential biomolecules in microbes, such as nucleic acids and proteins, ultimately inhibiting their growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-4H-1,2,4-triazole-3-thiol: Similar in structure but lacks the allyl and phenoxy groups.
4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol: Contains an amino and pyridyl group instead of the allyl and phenoxy groups
Uniqueness
4-allyl-5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol is unique due to its combination of an allyl group, a phenoxy group, and a triazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-[[4-(2-phenylpropan-2-yl)phenoxy]methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c1-4-14-24-19(22-23-20(24)26)15-25-18-12-10-17(11-13-18)21(2,3)16-8-6-5-7-9-16/h4-13H,1,14-15H2,2-3H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AECLCPPRRANGDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC3=NNC(=S)N3CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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